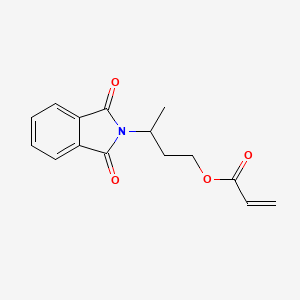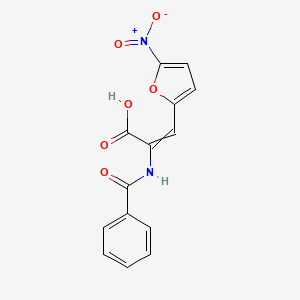![molecular formula C13H11NO4 B14279853 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- CAS No. 123391-66-2](/img/structure/B14279853.png)
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is a complex organic compound that features a furan ring with a carboxaldehyde group and a phenylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- typically involves multiple steps. One common method includes the reaction of 2-furancarboxaldehyde with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-Furancarboxylic acid derivatives.
Reduction: 2-Furancarbinol derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: A simpler derivative with a methyl group instead of the phenylamino carbonyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups on the furan ring, making it a dialdehyde.
Uniqueness
2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is unique due to the presence of the phenylamino carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
123391-66-2 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(5-formylfuran-2-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C13H11NO4/c15-8-11-6-7-12(18-11)9-17-13(16)14-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16) |
InChI Key |
HACKHUKWNRZWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)


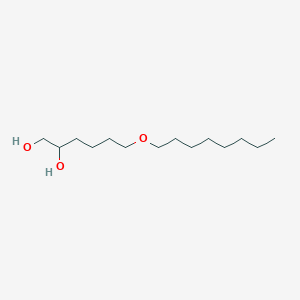
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
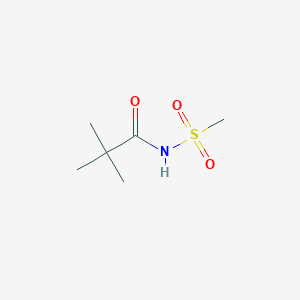
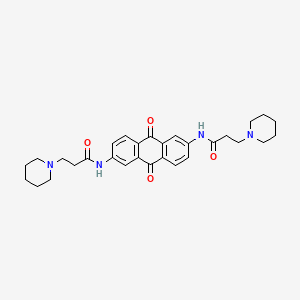
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
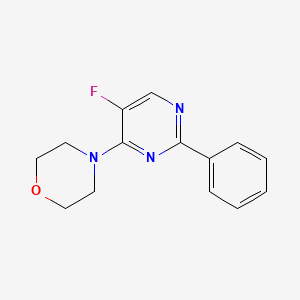
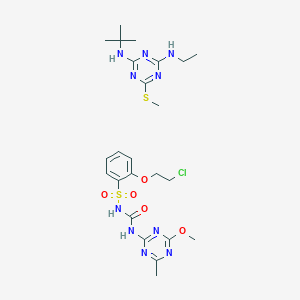
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
